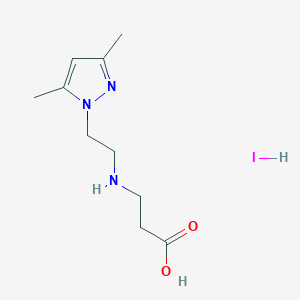![molecular formula C16H19Cl2N3O B7855777 (5-amino-1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol dihydrochloride](/img/structure/B7855777.png)
(5-amino-1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-amino-1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol dihydrochloride: is a chemical compound belonging to the class of benzimidazoles, which are heterocyclic aromatic organic compounds. Benzimidazoles are known for their diverse biological and clinical applications, including antimicrobial, antiviral, and anticancer properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-amino-1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol dihydrochloride typically involves the following steps:
Formation of the Benzimidazole Core: : This can be achieved by reacting o-phenylenediamine with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Phenethyl Group: : The phenethyl group can be introduced through a nucleophilic substitution reaction.
Hydroxylation: : The hydroxyl group is introduced at the appropriate position on the benzimidazole ring.
Dihydrochloride Formation: : The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, and the reaction conditions optimized for efficiency and yield. This might involve the use of continuous flow reactors, high-pressure conditions, and specialized catalysts to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(5-amino-1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol dihydrochloride: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can be used to convert the compound to its corresponding amine derivatives.
Substitution: : Nucleophilic substitution reactions can be performed to introduce different functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Nucleophilic substitution reactions often use strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: : Formation of oxo derivatives.
Reduction: : Formation of amine derivatives.
Substitution: : Introduction of various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
(5-amino-1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol dihydrochloride: has several scientific research applications:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Investigated for its potential antimicrobial and antiviral properties.
Medicine: : Studied for its potential use in drug discovery, particularly in the development of new therapeutic agents.
Industry: : Employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (5-amino-1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparaison Avec Des Composés Similaires
(5-amino-1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol dihydrochloride: is compared with other similar compounds, such as:
1-(1-phenethyl-1H-benzo[d]imidazol-2-yl)ethan-1-ol
**2-(4-(2-(4-(1-(2-Ethoxyethyl)-1H-benzo[d]imidazol-2-yl)
2-Mercapto-1H-benzo[d]imidazol-5-yl) (phenyl)methanone
These compounds share the benzimidazole core but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities.
Propriétés
IUPAC Name |
[5-amino-1-(2-phenylethyl)benzimidazol-2-yl]methanol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O.2ClH/c17-13-6-7-15-14(10-13)18-16(11-20)19(15)9-8-12-4-2-1-3-5-12;;/h1-7,10,20H,8-9,11,17H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XELPYHIMNJRNSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=C(C=C(C=C3)N)N=C2CO.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-(7-hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ylamino)benzonitrile](/img/structure/B7855719.png)



![3-(5-amino-2-isobutyl-1H-benzo[d]imidazol-1-yl)propan-1-ol dihydrochloride](/img/structure/B7855775.png)




